2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-8-11(9-5-3-2-4-6-9)12-15-7-10(14(19)20)13(18)17(12)16-8/h2-7,16H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCKPOYFEFIAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=C(C(=O)N2N1)C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001137779 | |
| Record name | 4,7-Dihydro-2-methyl-7-oxo-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001137779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204297-29-9 | |
| Record name | 4,7-Dihydro-2-methyl-7-oxo-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001137779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Biginelli-Type Multicomponent Reactions
Adapting the Biginelli reaction, this method employs 5-amino-3-arylpyrazole-4-carbonitriles, aldehydes, and 1,3-dicarbonyl compounds in a one-pot synthesis. The reaction proceeds via cyclocondensation in boiling DMF, producing 2-aryl-6-carboxy-4,7-dihydropyrazolo[1,5-a]pyrimidines in yields up to 80%.
Mechanistic Insights:
- Step 1: Formation of an enamine intermediate between the aldehyde and 1,3-dicarbonyl compound.
- Step 2: Nucleophilic attack by the 5-amino-pyrazole, followed by cyclization and dehydration.
Advanced Synthesis via β-Enaminones
β-Enaminone Intermediate Utilization
β-Enaminones, such as ethyl 3-aminocrotonate, serve as versatile building blocks. Reacting these with 3-phenyl-1H-pyrazole-4-carbaldehyde under microwave irradiation accelerates the formation of the pyrazolo[1,5-a]pyrimidine core, reducing reaction times from hours to minutes.
Advantages:
- Scalability: Suitable for gram-scale production.
- Purification: Avoids chromatographic steps due to high regioselectivity.
Pericyclic [4 + 2] Cycloaddition
Acyclic precursors like N-propargyl enaminones undergo thermal [4 + 2] cycloaddition to form the dihydropyrimidine ring. This method is notable for its atom economy and compatibility with diverse substituents.
Catalyst-Free and Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling 3-amino-pyrazole derivatives with 1,3-cyclohexanedione and aldehydes eliminates solvent use, achieving yields comparable to traditional methods (75–85%) while reducing environmental impact.
Aqueous-Mediated Reactions
Using polyethylene glycol-400 (PEG-400) as a green solvent, Knöevenagel condensation between 3-phenyl-4-thioxo-2-thiazolidinone and pyrazole carbaldehydes proceeds at room temperature, yielding intermediates that are oxidized to the target carboxylic acid.
Representative Protocol:
- Reactants: 3-Phenyl-4-thioxo-2-thiazolidinone, 1-phenyl-3-arylpyrazole-4-carbaldehyde.
- Conditions: PEG-400, 25°C, 6–8 hours.
- Yield: 85–89%.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group and the pyrazolo[1,5-a]pyrimidine core. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its structural characteristics allow for various chemical modifications that can lead to novel derivatives with potentially enhanced properties.
Biology
Biologically, this compound exhibits significant enzyme inhibition and receptor modulation activities. It has been identified as an inhibitor of cAMP phosphodiesterase and a modulator of tyrosine kinase receptors. These interactions make it a useful tool for studying biological pathways and mechanisms.
Medicine
In medicinal chemistry, the compound shows promise due to its ability to interact with various biological targets. Notably, it has demonstrated anticancer activity in vitro against several cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These values indicate significant cytotoxicity compared to standard chemotherapeutics like cisplatin . Additionally, the compound has shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
Industry
In industrial applications, this compound can be utilized in developing new materials and chemical processes due to its unique chemical properties and versatility.
Case Studies
Several case studies have investigated the biological effects of this compound:
Cytotoxicity Assays : In vitro studies using A549 lung adenocarcinoma cells showed that treatment with this compound resulted in significant reductions in cell viability compared to control groups treated with standard chemotherapeutics like cisplatin.
Molecular Docking Studies : These studies have elucidated binding modes and mechanisms of action for various analogs against cancer targets, confirming their potential as multitarget inhibitors.
Anti-inflammatory Activity : In vitro studies have shown that the compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines.
Mechanism of Action
The mechanism of action of 2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as c-AMP phosphodiesterase, and as a modulator of receptors, including tyrosine kinase receptors . These interactions lead to various biological effects, including the regulation of cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Table 1: Key Structural Analogs and Their Activities
- Substituent Effects :
- Phenyl Group (Position 3) : The 3-phenyl group in the target compound provides steric bulk and aromatic interactions, similar to dimethoxybenzene in BAY60-7550 . Fluorinated or methoxylated phenyl analogs (e.g., 3-(3-Fluorophenyl)) were discontinued due to stability or toxicity concerns .
- Carboxylic Acid (Position 6) : Essential for binding to enzymes like aldose reductase and PDE2. Esterified derivatives (e.g., isopropyl esters) show reduced solubility in polar solvents but improved bioavailability .
Physicochemical Properties
Table 2: Solubility and Stability Data
- The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives but may limit membrane permeability.
Molecular Docking and Binding Interactions
- Rigidity and Binding : The pyrazolo[1,5-a]pyrimidine core’s rigidity aligns with the active sites of PDE2 and aldose reductase. Docking studies suggest that the 3-phenyl group forms π-π interactions, while the carboxylic acid hydrogen-bonds with catalytic residues .
- Comparative Analysis : Compound 2a (PDE2 inhibitor) shares structural similarity but replaces the 6-carboxylic acid with a carboxamide, enhancing lipophilicity and target affinity .
Research Implications and Challenges
- Therapeutic Potential: The target compound’s structural features align with aldose reductase inhibitors (ARDIs), which selectively block pathogenic substrates without affecting antioxidant pathways . However, its discontinued status highlights synthesis or stability hurdles .
- Future Directions :
- Introduce bioisosteric replacements for the carboxylic acid (e.g., tetrazole) to improve pharmacokinetics.
- Explore halogenated phenyl groups to balance steric effects and binding affinity.
Biological Activity
2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family and has potential applications in medicinal chemistry due to its interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 269.26 g/mol. Its structure features a pyrazolo-pyrimidine core with a phenyl group at the 3-position and a carboxylic acid group at the 6-position, contributing to its reactivity and biological properties .
The biological activity of this compound primarily involves its role as an enzyme inhibitor and receptor modulator . Notably, it has been identified as an inhibitor of cAMP phosphodiesterase and a modulator of tyrosine kinase receptors . These interactions suggest potential applications in treating diseases related to cellular signaling pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds similar in structure to 2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine have shown potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer) . The most potent analogs were found to inhibit critical cancer targets like EGFR and VGFR2 at low IC50 values ranging from 0.3 to 24 µM .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of this compound. Pyrazolo[1,5-a]pyrimidines have been linked to reduced inflammation through inhibition of pro-inflammatory pathways. For example, certain derivatives have shown IC50 values below 50 µM in inhibiting NF-kB/AP-1 reporter activity in cell-based assays .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of 2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Dorsomorphin | Inhibits BMP receptors | Known for bone morphogenetic protein receptor inhibition |
| Hantzsch Dihydropyridines | Calcium channel blockers | Shares structural features but differs in mechanism |
| Pyrazolo[5,1-b]quinazolines | KATP channel openers | Different reactivity despite structural similarities |
This table illustrates how slight variations in structure can lead to significant differences in biological activity .
Case Studies
Several case studies have investigated the biological effects of this compound:
- Cytotoxicity Assays : In vitro studies using A549 lung adenocarcinoma cells showed that treatment with 2-Methyl-7-oxo compounds resulted in significant reductions in cell viability compared to control groups treated with standard chemotherapeutics like cisplatin .
- Molecular Docking Studies : These studies have elucidated binding modes and mechanisms of action for various analogs against cancer targets, confirming their potential as multitarget inhibitors .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Triethylamine, ethanol, reflux | 50–70 | |
| Hydrolysis | LiOH, THF/H₂O, RT | 85–90 |
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
- 1H/13C NMR : Essential for confirming regiochemistry and substituent positions. For example, the methyl group at position 2 appears as a singlet (~δ 2.5–2.7 ppm), while the phenyl group shows aromatic protons at δ 7.2–7.6 ppm .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and carboxylic acid O-H bonds (~2500–3300 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 311.1 for analogous structures) .
Advanced: How can researchers optimize cyclocondensation reactions to mitigate low yields?
Low yields often arise from competing side reactions or incomplete cyclization. Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, improving reaction homogeneity .
- Catalysis : Lewis acids (e.g., ZnCl₂) or Brønsted acids (p-TsOH) can accelerate cyclization .
- Temperature Control : Gradual heating (e.g., 80–100°C) minimizes decomposition of thermally labile intermediates .
Data Contradiction Note : Conflicting reports on optimal solvents (ethanol vs. DMF) suggest solvent-dependent regioselectivity. Researchers should validate conditions via small-scale trials .
Advanced: What computational tools are effective for predicting reactivity or binding interactions of this compound?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. SMILES/InChI keys (e.g.,
C14H13N3) enable input for software like Gaussian . - Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) using crystallographic data from related pyrazolo[1,5-a]pyrimidines .
Advanced: How should researchers address discrepancies in spectral data during structural validation?
- Ambiguous NMR Peaks : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of methyl and phenyl groups .
- Mass Spec Anomalies : High-resolution MS (HRMS) distinguishes between isobaric fragments and confirms molecular formulas .
- Crystallography : Single-crystal X-ray diffraction provides definitive proof of regiochemistry (see analogous structures in ).
Basic: What safety protocols are essential when handling this compound?
- GHS Hazards : Acute toxicity (Category 4), skin/eye irritation (Category 2) .
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
Advanced: What strategies exist for modifying the carboxylic acid moiety to enhance bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
